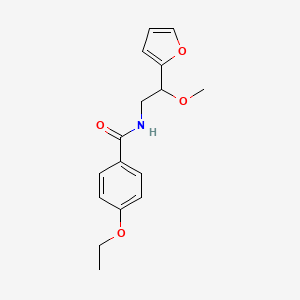

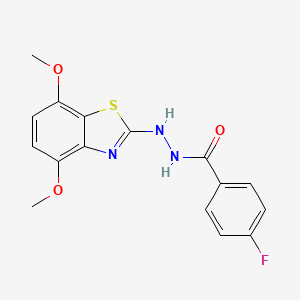

4-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.331. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiangiogenic Activities

A series of compounds with a structure similar to 4-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide demonstrated significant antiproliferative activity against cancer cells. These compounds, particularly those with specific methoxy group positions, showed nanomolar concentrations in inhibiting cancer cell growth, binding to the colchicine site of tubulin, inducing apoptosis, and possessing potent vascular disrupting properties. This indicates their potential application in anticancer and antiangiogenic therapies (Romagnoli et al., 2015).

Inhibition of Adipocyte Differentiation

Derivatives of benzofuran, a structurally related compound to this compound, have shown the ability to inhibit adipocyte differentiation. Specifically, certain methoxybenzo[b]furan derivatives have been effective in attenuating cellular lipid accumulation and down-regulating key adipogenic transcription factors. This suggests their application in addressing obesity-associated inflammatory and metabolic diseases (Sung et al., 2010).

5-Lipoxygenase Inhibitory Activities

Compounds with a structure related to this compound have been synthesized and evaluated for their inhibitory activities against the enzyme 5-lipoxygenase. These compounds, particularly those with specific substituents enhancing lipophilicity near the 2-position of the benzofuran nucleus, have shown to be potent inhibitors, suggesting their potential application in diseases involving the 5-lipoxygenase pathway (Ohemeng et al., 1994).

Renewable PET Production

Benzofuran derivatives have been studied in the context of renewable polyethylene terephthalate (PET) production. Research on the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans, including methoxyfuran derivatives, has been conducted. This research contributes to the development of biobased precursors for PET production, an application relevant in sustainable materials science (Pacheco et al., 2015).

Mechanism of Action

Pharmacokinetics

The compound has a predicted boiling point of 4316±350 °C and a predicted density of 1147±006 g/cm3 . Its pKa is predicted to be 14.23±0.46 . These properties may influence its bioavailability, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of 4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide’s action are currently unknown. As this compound is relatively new, further studies are required to understand its effects .

Properties

IUPAC Name |

4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-3-20-13-8-6-12(7-9-13)16(18)17-11-15(19-2)14-5-4-10-21-14/h4-10,15H,3,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRMKEYNZVOMHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2921354.png)

![2-Chloro-N-[2-(5-chloro-1,3-benzoxazol-2-yl)propan-2-yl]propanamide](/img/structure/B2921356.png)

![N-(3-fluorophenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2921358.png)

![[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2921364.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate](/img/structure/B2921369.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2921370.png)

![(3S)-1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-3-carboxylic acid](/img/structure/B2921372.png)

![2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2921373.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2921374.png)